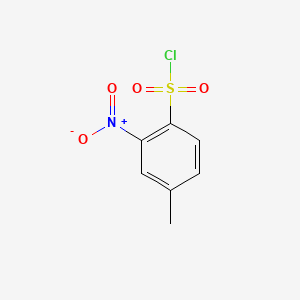

2-Nitro-p-toluenesulphonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Reagents in Organic Chemistry

Arylsulfonyl chlorides are cornerstone reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonic esters. This reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with nucleophiles like amines and alcohols. The resulting sulfonamides are of particular importance in medicinal chemistry due to their prevalence in various drug molecules. Beyond this, arylsulfonyl chlorides are instrumental in converting poor leaving groups, such as hydroxyl groups in alcohols, into excellent leaving groups (tosylates), thereby facilitating a range of substitution and elimination reactions. svkm-iop.ac.in Their applications also extend to acting as chlorinating agents, dehydrating agents, and even catalysts in certain transformations. svkm-iop.ac.in

Contextualizing Substituted Arylsulfonyl Chlorides in Chemical Transformations

The reactivity and utility of arylsulfonyl chlorides can be finely tuned by the presence of various substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups, can significantly enhance the electrophilicity of the sulfonyl chloride, making it more reactive. Conversely, electron-donating groups can decrease its reactivity. This modulation of reactivity allows for selective transformations in molecules with multiple functional groups. Substituted arylsulfonyl chlorides are also pivotal in cross-coupling reactions for the formation of C-S bonds, a crucial linkage in many biologically active compounds and materials. researchgate.net For instance, they can serve as sulfur sources in the synthesis of unsymmetrical thioethers. researchgate.net

Specific Role and Research Trajectory of 2-Nitro-p-toluenesulphonyl Chloride

2-Nitro-p-toluenesulfonyl chloride, with the chemical formula C₇H₆ClNO₄S, is a substituted arylsulfonyl chloride that has carved out a specific niche in organic synthesis. chemnet.com Its structure features a toluene (B28343) backbone with a nitro group positioned ortho to the sulfonyl chloride group. This particular arrangement of functional groups makes it a highly reactive sulfonylating agent. ontosight.ai

One of its primary roles is as a protecting group for amines. ontosight.ai It reacts with amines to form stable sulfonamides, which can withstand a variety of reaction conditions. The resulting N-nitroarylsulfonamides can be readily cleaved under specific conditions, making 2-nitro-p-toluenesulfonyl chloride a valuable tool in multi-step syntheses of complex molecules. ontosight.ai Research has also explored its use in the modification of proteins and peptides, where it can be used to introduce sulfonyl groups to study protein structure and function. ontosight.ai

The synthesis of 2-Nitro-p-toluenesulfonyl chloride itself is typically achieved through the chlorosulfonation of o-nitrotoluene. prepchem.com A common method involves reacting o-nitrotoluene with chlorosulfonic acid. prepchem.com The reaction yields 2-nitrotoluene-4-sulfonyl chloride, which can be precipitated and purified. prepchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₄S | chemnet.com |

| Molecular Weight | 235.64 g/mol | scbt.com |

| CAS Number | 54090-41-4 | chemnet.com |

| Melting Point | 40 °C | prepchem.com |

| Boiling Point | 363.7 °C at 760 mmHg | chemnet.com |

| Density | 1.528 g/cm³ | chemnet.com |

A Comprehensive Examination of Synthetic Routes for this compound and its Analogs

The chemical compound this compound, with the molecular formula C₇H₆ClNO₄S, is a significant reagent in organic chemistry. This article delves into the primary synthetic methodologies for this compound and related nitroarylsulfonyl chlorides, focusing on direct synthesis strategies, advanced technological applications, and precursor-based production methods.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNLMSJUFKWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968958 | |

| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-41-4 | |

| Record name | 4-Methyl-2-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-p-toluenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-toluenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Nitro P Toluenesulphonyl Chloride

Nucleophilic Substitution Pathways on the Sulfonyl Chloride Moiety

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of 2-Nitro-p-toluenesulphonyl chloride. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. nih.govmdpi.com The presence of both electron-donating and electron-withdrawing substituents on the phenyl ring has been shown to decrease the rate of hydrolysis of benzenesulfonyl chlorides, indicating a complex interplay of electronic effects. nih.gov

Solvent Effects on Solvolytic Mechanisms

The solvent plays a crucial role in the solvolysis of arenesulfonyl chlorides. While most solvolyses of sulfonyl chlorides are considered bimolecular (SN2), there have been investigations into the possibility of a unimolecular (SN1) pathway, particularly in highly ionizing solvents. nih.govmdpi.com However, convincing evidence for an SN1 mechanism in the solvolysis of most sulfonyl chlorides, including those with substituents that would stabilize a sulfonyl cation, remains elusive. nih.govmdpi.com For instance, studies on 2,4,6-trimethylbenzenesulfonyl chloride in highly ionizing solvents did not show evidence of a shift to an SN1 mechanism. nih.gov

The solvolysis of arenesulfonyl chlorides in aqueous dioxane has been shown to be consistent with an SN2 pathway. nih.gov In the case of p-nitrobenzenesulfonyl chloride, specific interactions between the nitro group and solvents like acetone (B3395972) can cause deviations in kinetic correlations. mdpi.com Furthermore, the hydrolysis of arenesulfonyl chlorides in water and aqueous dioxane can proceed through two pathways of a SAN (Substitution, Addition-Nucleophilic) mechanism, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another through an anionic intermediate. researchgate.net The contribution of the pathway involving anionic intermediates increases with the electron-withdrawing strength of the substituent, being maximal for 4-nitrobenzenesulfonyl chloride. researchgate.net

Table 1: Solvent Effects on Solvolysis of Arenesulfonyl Chlorides

| Arenesulfonyl Chloride | Solvent System | Observed Mechanism | Key Findings |

| General Arenesulfonyl Chlorides | Aqueous Dioxane | SN2 | Consistent with a bimolecular pathway. nih.gov |

| p-Nitrobenzenesulfonyl Chloride | Solvents rich in Acetone | SN2 with deviations | Specific interactions between the nitro group and acetone are suggested. mdpi.com |

| 4-Nitrobenzenesulfonyl Chloride | Water/Dioxane Mixtures | SAN (two pathways) | Contribution of the anionic intermediate pathway is maximized. researchgate.net |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | Highly Ionizing Solvents | SN2 | No evidence for a shift to an SN1 mechanism. nih.gov |

This table provides a summary of the observed mechanistic pathways for the solvolysis of various arenesulfonyl chlorides in different solvent systems.

Influence of Nitro Group Substitution on Reaction Kinetics and Stereochemistry

The position of the nitro group on the benzene (B151609) ring significantly influences the reaction kinetics and mechanism of nucleophilic substitution. In the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the mechanism depends on the nitro group's position. cdnsciencepub.com For 3-nitrobenzenesulfonyl chloride, a stepwise mechanism involving a radical anion intermediate is observed. cdnsciencepub.com In contrast, for ortho- and para-nitro substituted compounds, a "sticky" dissociative electron transfer mechanism occurs, where electron addition is concerted with the cleavage of the S–Cl bond. cdnsciencepub.com This difference is attributed to the better overlap of the π* orbital and the S–Cl σ* orbital in the ortho and para isomers, which stabilizes the resulting arylsulfinyl radicals. cdnsciencepub.com

The strong electron-withdrawing inductive effect of an ortho-nitro group can also influence the stereochemistry of reactions. For example, in sulfa-Staudinger cycloadditions, the presence of an ortho-nitro group on the C-aryl substituent of linear imines leads to the formation of cis-β-sultams in addition to the predominant trans-β-sultams. researchgate.net In the absence of the ortho-nitro group, only the trans-β-sultams are formed. researchgate.net

Steric hindrance from the ortho-nitro group can also play a significant role. For instance, the autocatalytic mechanism observed in the reduction of 3- and 4-nitrobenzenesulfonyl chlorides, which involves the formation of diaryl disulfones, is absent in the case of 2-nitrobenzenesulfonyl chloride due to the steric hindrance of the ortho-nitro group preventing the formation of the disulfone. cdnsciencepub.com

Role of this compound as a Leaving Group in Organic Reactions

The tosylate group, derived from p-toluenesulfonyl chloride, is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.comsvkm-iop.ac.in This is because the tosylate anion is a very weak base, stabilized by resonance. masterorganicchemistry.com The conversion of an alcohol to a tosylate transforms the poor leaving group (hydroxyl) into a good one (tosylate), facilitating a wide range of subsequent reactions. masterorganicchemistry.comsvkm-iop.ac.inlibretexts.orgdoubtnut.com

The reaction to form the tosylate ester from an alcohol and p-toluenesulfonyl chloride typically occurs in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.comlibretexts.org Importantly, the formation of the tosylate proceeds with retention of configuration at a chiral center because the C-O bond of the alcohol remains intact. libretexts.org Subsequent SN2 reactions involving the tosylate as a leaving group proceed with inversion of configuration. libretexts.orgbyjus.com

Intramolecular Rearrangements and Cyclizations Prompted by the Nitro Group

The nitro group in derivatives of this compound can participate in and promote intramolecular cyclization reactions. For example, 2-nitromethylene-1-(ω-phenylalkyl)imidazolidine and 2-nitromethylene-1-(ω-phenylalkyl)hexahydropyrimidine derivatives undergo intramolecular cyclization in trifluoromethanesulfonic acid to yield (E)-hydroxyiminohydroazaazoniabenzocycloalkenes. researchgate.net This reaction is thought to proceed through the formation of an electrophilic transient hydroxynitrilium ion. researchgate.net

Similarly, N-p-toluenesulfonyl-ε-aminocaproic acid can undergo cyclization to form N-p-toluenesulfonyl-ε-caprolactam when treated with reagents like phosphorus pentachloride or sulfuric acid. researchgate.net In another example, a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives in the presence of TsNHNH2 leads to the formation of polysubstituted indenes via a cationic cyclization pathway. rsc.org

Transition-Metal-Catalyzed Transformations Involving the Nitro Functionality

While the provided search results focus more on the sulfonyl chloride moiety in transition-metal-catalyzed reactions, they do offer insights into related transformations. For instance, copper-catalyzed C-S coupling reactions have been developed for the synthesis of diaryl sulfides from aryl boronic acids and arylsulfonyl chlorides. researchgate.net In one such reaction, a CuI catalyst is used in a direct coupling process. researchgate.net Another copper-catalyzed reaction for forming diarylsulfones from arylboronic acids and arylsulfonyl chlorides highlights the importance of the presence of water and ligands. researchgate.net

Furthermore, a copper-catalyzed regioselective C-H chlorination of indoles has been developed using p-toluenesulfonyl chloride as the chlorine source. researchgate.net Mechanistic studies suggest the involvement of a single electron transfer (SET) from Cu(II) to TsCl, generating a p-toluenesulfonyl radical and a Cu(III)Cl species. researchgate.net

Organic Transformations and Synthetic Utility of 2 Nitro P Toluenesulphonyl Chloride

Functional Group Activations

The primary role of 2-nitro-p-toluenesulphonyl chloride in functional group activation is to convert poor leaving groups into highly effective ones, thereby facilitating subsequent nucleophilic substitution or elimination reactions.

Alcohols are generally poor substrates for nucleophilic substitution because the hydroxyl group (-OH) is a poor leaving group. This compound, an analogue of the more common p-toluenesulfonyl chloride (TsCl), is employed to activate hydroxyl groups. wikipedia.orgunco.edu The reaction involves the treatment of an alcohol with this compound in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This process converts the hydroxyl group into a 2-nitro-p-toluenesulfonate ester (a "nosylate").

The sulfonate ester is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across the three oxygen atoms. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring further enhances this stability, making the 2-nitro-p-toluenesulfonate an even better leaving group than the corresponding tosylate. chem-station.com Once activated, the carbon atom previously bonded to the oxygen becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. unco.edu

Table 1: Activation of Alcohols

| Substrate | Reagent | Base | Product | Purpose |

|---|

Similar to hydroxyl groups, the carboxyl group (-COOH) can be activated by this compound. The reaction typically proceeds through the formation of a mixed anhydride. This activated intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid. This strategy is useful in the synthesis of esters and amides under mild conditions, avoiding the often harsh conditions required for direct condensation.

Applications in Protecting Group Chemistry

A protecting group is a molecular framework that is temporarily introduced to mask the reactivity of a functional group during a chemical transformation elsewhere in the molecule. organic-chemistry.org Sulfonyl groups, particularly those bearing nitro substituents, are valuable as protecting groups for amines. chem-station.com

This compound reacts readily with primary and secondary amines to form highly stable sulfonamides. wikipedia.org The resulting 2-nitro-p-toluenesulfonamide (nosylamide) effectively protects the amine functionality from a wide range of reaction conditions, including both acidic and basic environments. chem-station.comutdallas.edu The lone pair of electrons on the nitrogen atom is delocalized into the powerful electron-withdrawing sulfonyl group, significantly reducing the amine's nucleophilicity and basicity. chem-station.com

A key advantage of the nitrobenzenesulfonyl (Ns) protecting groups, including the one derived from this compound, is the specific conditions under which they can be removed. Unlike the tosyl (Ts) group, which requires harsh reductive or strongly acidic conditions for cleavage, the nosyl group is readily cleaved under mild conditions via nucleophilic aromatic substitution. researchgate.net This is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by the thiolate anion, facilitating the cleavage of the nitrogen-sulfur bond to regenerate the free amine in high yield. researchgate.net This orthogonality allows for selective deprotection in the presence of other sensitive functional groups or protecting groups like Boc and Fmoc. organic-chemistry.org

Table 2: Deprotection of Nitrobenzenesulfonamides

| Protecting Group | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonyl (Ns) | PhSH / K₂CO₃ | DMF | High yield of amine | researchgate.net |

| 2-Nitrobenzenesulfonyl (Ns) | HSCH₂CH₂OH / DBU | DMF | High to excellent yield of amine | researchgate.net |

In molecules containing multiple nucleophilic sites, such as polyamines or amino alcohols, selective protection is a significant synthetic challenge. This compound can be used for the regioselective protection of one functional group over another. This selectivity is often governed by factors such as the relative nucleophilicity of the functional groups and steric hindrance. For instance, the less sterically hindered primary amine in a molecule containing both primary and secondary amines can often be selectively protected. This strategy is crucial in the multi-step synthesis of complex molecules like natural products and pharmaceuticals, where precise control over reactivity is essential. google.com

Formation of Carbon-Heteroatom Bonds

The use of this compound directly facilitates the formation of new carbon-heteroatom bonds. The primary mechanisms involve:

N-Sulfonylation: The reaction of this compound with a primary or secondary amine directly forms a stable carbon-nitrogen bond within the sulfonamide linkage. This is the basis of its use as a protecting group for amines. ontosight.ai

O-Sulfonylation and Substitution: The activation of an alcohol via the formation of a 2-nitro-p-toluenesulfonate ester is the first step in a two-step sequence to form a new carbon-heteroatom bond. The resulting sulfonate is an excellent leaving group, which can be readily displaced by a variety of heteroatom nucleophiles (e.g., N₃⁻, CN⁻, R₂N⁻, RS⁻, I⁻) in an Sₙ2 reaction. This allows for the stereospecific introduction of nitrogen, sulfur, and other heteroatoms at a specific carbon center.

This two-step process is a powerful method for converting alcohols into other functional groups, a fundamental transformation in organic synthesis. The high reactivity of the sulfonate ester intermediate ensures that these substitution reactions often proceed with high efficiency and predictability.

Synthesis of Sulfonamide Derivatives

This compound is a key reagent in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The reaction typically involves the coupling of this compound with a primary or secondary amine. This process, known as sulfonylation, results in the formation of a stable sulfonamide bond.

The synthesis can be carried out under various conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and yield. For instance, the reaction of amines with sulfonyl chlorides can be performed using an organic solvent, a base, and sometimes at elevated temperatures. semanticscholar.org However, methods have been developed that proceed under solvent-free conditions at room temperature. semanticscholar.org

Aromatic amines generally react more readily than aliphatic amines due to the nucleophilicity of the amino group. semanticscholar.org Even sterically hindered or less nucleophilic anilines can be successfully converted to their corresponding sulfonamides. researchgate.net The reactivity of the sulfonyl chloride is enhanced by the presence of the electron-withdrawing nitro group on the aromatic ring. nih.gov

The resulting sulfonamides are often stable, crystalline solids that can be purified by recrystallization. The characterization of these derivatives is typically performed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Table 1: Examples of Sulfonamide Synthesis

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Solvent-free, room temperature | N-phenyl-2-nitro-p-toluenesulfonamide | Good | semanticscholar.org |

| 4-Nitroaniline | Solvent-free, room temperature | N-(4-nitrophenyl)-2-nitro-p-toluenesulfonamide | Excellent | semanticscholar.org |

| Benzylamine | CH₂Cl₂, PPh₃, TEA, 0 °C | N-benzyl-2-nitro-p-toluenesulfonamide | 62 | nih.gov |

Preparation of Sulfonate Esters

In addition to forming sulfonamides, this compound is also utilized in the preparation of sulfonate esters. This transformation is achieved by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

This reaction is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. The resulting sulfonate esters, often called tosylates when derived from p-toluenesulfonyl chloride, are more reactive than the corresponding alcohols.

The choice of base is crucial for the success of the reaction. Pyridine is a commonly used base as it also acts as a solvent and a catalyst. svkm-iop.ac.in Other bases such as triethylamine can also be employed. The reaction conditions are generally mild, often carried out at or below room temperature.

The preparation of sulfonate esters from sulfonyl chlorides and alcohols can be catalyzed by various agents, including indium metal and cupric oxide. researchgate.net

Table 2: Synthesis of Sulfonate Esters

| Alcohol/Phenol Reactant | Base | Product | Reference |

| Primary Alcohols | Pyridine | Alkyl 2-nitro-p-toluenesulfonate | svkm-iop.ac.in |

| Secondary Alcohols | Pyridine | Alkyl 2-nitro-p-toluenesulfonate | svkm-iop.ac.in |

| Phenols | Triethylamine | Aryl 2-nitro-p-toluenesulfonate | organic-chemistry.org |

Utility in Halogenation Reactions

While primarily known as a sulfonylating agent, this compound can also serve as a source of chlorine in certain halogenation reactions. svkm-iop.ac.in This application is less common but demonstrates the versatility of this reagent. In these reactions, the sulfonyl chloride group can be induced to release a chlorine atom under specific conditions.

For example, in the presence of a suitable catalyst, such as a copper salt, this compound can be used for the C-H chlorination of certain substrates, including indoles. researchgate.net Mechanistic studies suggest that the reaction proceeds through a process where the sulfonyl chloride acts as the chlorine source. researchgate.net

The conditions for these halogenation reactions are typically more specialized than for sulfonylation and may require elevated temperatures or the use of specific catalysts to promote the desired transformation. This utility highlights the ability of the sulfonyl chloride group to participate in reactions beyond simple nucleophilic substitution at the sulfur atom.

Role in Heterocyclic Compound Synthesis

Synthesis of Benzoxazinones and Pyridoquinazolinones

This compound has found application in the synthesis of heterocyclic compounds like benzoxazinones. For instance, the synthesis of benzoxazinone-3-sulfonamides can be achieved from β-ketosulfonamide intermediates, which can be prepared using sulfonyl chlorides. nih.gov The process may involve nitrosation of the β-ketosulfonamide followed by intramolecular nucleophilic aromatic substitution to form the benzoxazinone (B8607429) ring. nih.gov While direct use of this compound in the final cyclization step to form the benzoxazinone ring is not explicitly detailed in the provided search results, its role in preparing the necessary sulfonamide precursors is crucial.

The synthesis of pyridoquinazolinones was not found in the provided search results in direct connection with this compound.

Formation of Imidazoles and Related Nitrogen Heterocycles

The synthesis of imidazole (B134444) derivatives often involves the reaction of a dicarbonyl compound, an aldehyde, and an amine in the presence of a catalyst. organic-chemistry.orgresearchgate.net While the direct use of this compound as a primary reagent in the core imidazole ring formation is not a common method, it can be employed to introduce a sulfonyl group onto a pre-formed imidazole ring or to activate a precursor for cyclization. For example, a 2-haloimidazole can be reacted with p-toluenesulfonyl chloride to activate the imidazole for subsequent nucleophilic substitution reactions, which can lead to the formation of 2-substituted imidazoles. google.com

Catalytic Applications in Organic Synthesis

Recent research has demonstrated that this compound, and more broadly p-toluenesulfonyl chloride, can act as a catalyst in various organic transformations. researchgate.netsvkm-iop.ac.in Its catalytic activity often stems from its ability to act as an activator for other reagents.

For example, p-toluenesulfonyl chloride has been shown to be an effective catalyst for the acetylation and formylation of hydroxyl compounds under mild, solvent-free conditions. researchgate.net It can also catalyze the efficient and selective trimethylsilylation of various types of hydroxyl groups. researchgate.net

In some reactions, the sulfonyl chloride acts as an activator that is consumed and regenerated in the catalytic cycle. For instance, in a silver-catalyzed reaction of 2-alkynylbenzaldoxime with phenol, the presence of p-toluenesulfonyl chloride as an activator is essential for the successful synthesis of 1-aroxyisoquinolines. researchgate.net These catalytic applications expand the utility of this compound beyond its traditional role as a stoichiometric reagent.

Exploration of Derivatives and Analogues of 2 Nitro P Toluenesulphonyl Chloride

Structurally Modified Sulfonyl Chloride Analogues

The reactivity and utility of sulfonyl chlorides can be finely tuned by altering the substituents on the aromatic ring. These modifications influence the electronic properties and steric environment of the sulfonyl chloride group, thereby affecting its reactivity and the properties of the resulting derivatives.

Comparative Reactivity of Positional Isomers (e.g., 4-nitrobenzenesulfonyl chloride)

Positional isomers of 2-Nitro-p-toluenesulphonyl chloride, such as 4-nitrobenzenesulfonyl chloride (p-NsCl), exhibit different reactivity profiles. guidechem.com The position of the nitro group relative to the sulfonyl chloride group significantly impacts the electrophilicity of the sulfur atom.

The strong electron-withdrawing nature of the nitro group in p-NsCl enhances the reactivity of the sulfonyl chloride, making the resulting sulfonamides and sulfonate esters more susceptible to nucleophilic attack. guidechem.com This increased reactivity is a key feature that distinguishes it from other sulfonyl chlorides. guidechem.com Studies on the hydrolysis of arenesulfonyl chlorides have shown that the presence of a nitro group, as in 4-nitrobenzenesulfonyl chloride, facilitates the reaction through an anionic intermediate pathway. researchgate.net

Table 1: Comparison of this compound and 4-Nitrobenzenesulfonyl chloride

| Feature | This compound | 4-Nitrobenzenesulfonyl chloride (p-NsCl) |

| Abbreviation | - | p-NsCl, Nosyl chloride guidechem.com |

| Molecular Formula | C₈H₈ClNO₃S ontosight.ai | C₆H₄ClNO₄S guidechem.com |

| Molecular Weight | 233.67 g/mol | 221.62 g/mol guidechem.com |

| Appearance | - | Yellow solid guidechem.com |

| Reactivity | High reactivity due to the sulphonyl chloride group. ontosight.ai | Higher reactivity than ordinary amides and esters due to the strong electron-pulling effect of the p-nitrobenzene sulfonyl group. guidechem.com |

| Key Applications | Sulphonylating agent, protecting group for amines. ontosight.ai | Synthesis of sulfonamides and sulfonate esters, protecting group for amino groups. guidechem.com |

Derivatives with Altered Aromatic Substituents

The introduction of different substituents on the aromatic ring of sulfonyl chlorides allows for the synthesis of a wide array of derivatives with tailored properties. For instance, the presence of an iodo group in ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, synthesized from p-toluenesulfonyl chloride, leads to the formation of two distinct polymorphic crystal structures. acs.org The nature and position of these substituents can influence intermolecular interactions, such as hydrogen bonding, and ultimately the solid-state structure of the molecule. acs.org

Synthetic Intermediates and Final Products Derived from this compound

The high reactivity of this compound makes it a valuable precursor for a variety of synthetic intermediates and final products. Its reactions with nucleophiles such as amines and alcohols are particularly important in organic synthesis.

Sulfonamides and Sulfonate Esters as Versatile Intermediates

This compound reacts with primary and secondary amines to form sulfonamides. ontosight.ainih.gov These sulfonamides are stable compounds that can serve as protecting groups for amines during multi-step syntheses. ontosight.aiorganic-chemistry.org The 2-nitrobenzenesulfonamide (B48108) protecting group can be removed under mild conditions, for example, using a thiol and a base. researchgate.net This orthogonality allows for selective deprotection in the presence of other protecting groups. organic-chemistry.orgresearchgate.net

Similarly, the reaction of this compound with alcohols yields sulfonate esters. researchgate.net Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates for introducing new functional groups into a molecule. researchgate.net

The synthesis of sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with amines in the presence of a base. nih.govorganic-chemistry.org Microwave-assisted synthesis and the use of cyanuric chloride are modern, efficient methods for sulfonamide formation. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Sulfonamide and Sulfonate Ester Synthesis

| Reactants | Product Type | Key Features of Synthesis |

| p-Toluenesulfonyl chloride, amino acids, amino-containing drugs | Sulfonamides | Reaction in aqueous media under dynamic pH control. nih.gov |

| Sulfonyl chlorides, amines, triphenylphosphine, triethylamine (B128534) | Sulfinamides | In situ reduction of sulfonyl chlorides. nih.gov |

| p-Toluenesulfonyl chloride, methylamine | N-methyl-p-toluenesulfonamide | Reaction in aqueous solution, followed by nitrosation. orgsyn.org |

| Amine-derived sulfonate salts, cyanuric chloride | Sulfonamides | Mild, one-pot synthesis at room temperature. organic-chemistry.org |

| Alcohols, p-toluenesulfonyl chloride, potassium carbonate | Sulfonate esters | Solvent-free conditions by grinding. researchgate.net |

Transformation into Nitro-Containing Organic Building Blocks

The nitro group in derivatives of this compound is a versatile functional group that can be transformed into other functionalities. nih.gov This makes these compounds valuable building blocks for the synthesis of more complex molecules. frontiersin.org

The nitro group is strongly electron-withdrawing, which activates adjacent protons and facilitates reactions such as Michael additions. researchgate.net Furthermore, the nitro group can be reduced to an amino group, providing access to a wide range of nitrogen-containing compounds. nih.gov The transformation of nitro compounds is a cornerstone of modern organic synthesis, enabling the construction of diverse molecular architectures for applications in medicinal chemistry and materials science. nih.govfrontiersin.org The development of new methods for the synthesis of nitro compounds and their subsequent transformations continues to be an active area of research. nih.govfrontiersin.org

Advanced Functional Materials and Reagents Based on this compound Scaffolds

The unique chemical properties of this compound and its derivatives have led to their use in the development of advanced functional materials and reagents. The presence of the nitro group and the sulfonyl chloride functionality allows for a wide range of chemical modifications, leading to materials with specific and tunable properties.

For example, sulfonamide derivatives have been investigated for their potential in creating polymorphic materials. The ability of a compound to exist in multiple crystalline forms is of significant interest in materials science and pharmaceuticals. acs.org The specific arrangement of molecules in the crystal lattice can influence properties such as solubility, melting point, and bioavailability.

Furthermore, the reactivity of the sulfonyl chloride group can be harnessed to attach these molecules to surfaces or polymers, creating functionalized materials with applications in areas such as catalysis, separation science, and sensor technology. The nitro group can also be utilized to modulate the electronic and optical properties of these materials.

Innovations in Reaction Conditions and Environmental Considerations in the Context of 2 Nitro P Toluenesulphonyl Chloride

Development of Solvent-Free Methodologies

The reduction or elimination of volatile organic solvents is a primary goal in modern chemical synthesis to mitigate environmental pollution and reduce processing costs. Solvent-free reactions offer significant advantages, including minimized waste, lower costs associated with solvent purchase and disposal, and often, enhanced reaction rates.

Research into related sulfonyl chlorides has demonstrated the viability of solvent-free processes. For instance, a solvent-free aryne domino process has been developed that proceeds at room temperature (25 °C) to achieve complete conversion within an hour. researchgate.net This type of methodology drastically reduces waste and boasts a more favorable E-factor (Environmental Factor), a key metric in green chemistry that measures the mass ratio of waste to the desired product. researchgate.net The use of reagents supported on inorganic carriers is another strategy that facilitates solvent-free conditions by increasing the effective surface area for the reaction and constraining substrates and reactants in pores, which lowers the activation energy required. researchgate.net These approaches stand in stark contrast to conventional methods that rely on chlorinated solvents like dichloromethane (B109758) or alcohols such as methanol. researchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Reaction Approaches

| Parameter | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Requirement | High (e.g., Dichloromethane, Methanol) researchgate.net | None or minimal |

| Reaction Temperature | Often requires heating or cooling orgsyn.org | Can often be run at ambient temperature researchgate.net |

| Waste Generation | High (includes used solvent and byproducts) | Significantly reduced; primarily catalyst and byproducts researchgate.net |

| Work-up Procedure | Often complex, involving extraction and distillation | Simplified, often involving only filtration |

| E-Factor | High | Low researchgate.net |

Green Chemistry Principles in Synthetic Routes

The 12 Principles of Green Chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgyoutube.com These principles are directly applicable to the synthesis of 2-nitro-p-toluenesulphonyl chloride and related compounds.

A primary principle is waste prevention. youtube.com Traditional industrial syntheses of sulfonyl chlorides, such as reacting p-toluenesulfonic acid with chlorosulfonic acid, can suffer from incomplete conversion, leaving a significant amount of unreacted raw material dissolved in the acidic byproduct, which complicates waste treatment. google.com Similarly, the synthesis of this compound from 2-nitro-p-toluenesulphonic acid using reagents like thionyl chloride or phosphorus pentachloride generates hazardous byproducts. ontosight.ai Another key principle, atom economy, measures how many atoms from the reactants are incorporated into the final product. youtube.com Syntheses that use stoichiometric reagents often have poor atom economy. acs.org

Applying green chemistry involves designing synthetic routes that maximize the incorporation of all materials into the final product and utilize less hazardous substances. acs.org For example, replacing highly toxic reagents like phosphorus oxychloride with alternatives like p-toluenesulfonyl chloride in certain dehydration reactions represents a move toward a more sustainable and safer process. researchgate.net The goal is to avoid chemical derivatives using blocking or protecting groups where possible, as these steps require additional reagents and generate waste. youtube.com

Table 2: Application of Green Chemistry Principles to Sulfonyl Chloride Synthesis

| Green Chemistry Principle | Challenge in Conventional Synthesis | Green Alternative/Approach |

| 1. Waste Prevention youtube.com | Generation of acidic waste streams and byproducts (e.g., from chlorosulfonic acid). google.com | Use of catalytic systems; develop solvent-free methods to simplify separation and reduce waste. researchgate.net |

| 2. Atom Economy acs.org | Use of stoichiometric reagents (e.g., thionyl chloride) leads to wasted atoms. ontosight.ai | Design catalytic cycles where the active species is regenerated, maximizing reactant incorporation. |

| 3. Less Hazardous Synthesis youtube.com | Use of toxic and corrosive reagents like phosphorus oxychloride. google.comresearchgate.net | Employing milder reagents and catalysts; exploring biocatalytic routes. researchgate.netresearchgate.net |

| 5. Safer Solvents & Auxiliaries youtube.com | Reliance on volatile and often toxic organic solvents (e.g., chloroform, dichloromethane). researchgate.netgoogle.com | Development of solvent-free methodologies or use of water as a solvent under micellar conditions. researchgate.netresearchgate.net |

| 9. Catalysis acs.org | Reactions rely on excess stoichiometric reagents. orgsyn.org | Use of recoverable and reusable catalysts to perform reactions many times with minimal waste. youtube.comresearchgate.net |

Mechanistic Studies on Catalytic Systems for Enhanced Efficiency

A central tenet of green chemistry is the preference for catalytic reagents over stoichiometric ones. acs.org Catalysts, which are effective in small amounts and can carry out a single reaction multiple times, are fundamental to minimizing waste. youtube.com Mechanistic studies of these catalytic systems are crucial for optimizing reaction conditions and enhancing efficiency.

For reactions involving sulfonyl chlorides, several innovative catalytic approaches have been explored. Metal-free methods are gaining traction as they avoid the use of potentially toxic and expensive heavy metals. researchgate.net For example, the regioselective synthesis of 2-thiolated quinolines has been achieved using p-toluenesulfonyl chloride as an activator in water at room temperature, proceeding through a tandem C-H bond activation and nucleophilic addition process without a metal catalyst. researchgate.net Understanding the mechanism by which the sulfonyl chloride activates the substrate is key to broadening the scope of such reactions.

Biocatalysis represents another frontier. Enzymes like Candida antarctica Lipase A (CAL-A) are highly efficient and selective catalysts that operate under mild conditions. researchgate.net Their high thermostability and ability to accept sterically hindered substrates make them attractive for specialized syntheses. researchgate.net The use of such enzymes can obviate the need for protecting groups, directly aligning with green chemistry principles by simplifying synthetic pathways and reducing waste. acs.org

Table 3: Overview of Catalytic Systems for Enhanced Efficiency

| Catalytic System | Description | Advantages for Sulfonyl Chloride Chemistry |

| Supported Reagents | Active chemical species are immobilized on a solid inorganic carrier. researchgate.net | Increases effective reaction surface area; allows for milder, often solvent-free conditions; simplifies catalyst recovery. researchgate.net |

| Metal-Free Catalysis | Reactions are catalyzed by organic molecules or non-metallic reagents. researchgate.net | Avoids contamination of products with residual metals; reduces toxicity and cost; often uses milder conditions. researchgate.net |

| Biocatalysis (Enzymes) | Utilizes natural catalysts like enzymes (e.g., CAL-A) to perform specific chemical transformations. researchgate.net | High chemo- and enantioselectivity; operates at mild temperature and pH; reduces need for protecting groups; biodegradable. researchgate.netacs.org |

| Activators | A reagent, like p-toluenesulfonyl chloride itself, that is essential for a catalytic transformation to proceed. researchgate.net | Can enable novel reaction pathways that are otherwise inaccessible; crucial for tandem or domino reactions. researchgate.net |

Computational and Theoretical Chemistry Studies of 2 Nitro P Toluenesulphonyl Chloride

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity and selectivity of sulfonyl chlorides. These methods model the electronic structure of the molecule to predict sites susceptible to nucleophilic or electrophilic attack, the stability of intermediates, and the energy barriers of reaction pathways.

Studies on a series of nitro-substituted benzenesulfonyl chlorides have shown that the reaction mechanism is highly dependent on the position of the nitro group. cdnsciencepub.comscholaris.ca For instance, the electrochemical reduction of 3-nitrobenzenesulfonyl chloride proceeds via a stepwise mechanism involving a stable radical anion intermediate. In contrast, analogs with ortho or para nitro groups may follow a concerted electron transfer mechanism due to different electronic and steric influences. cdnsciencepub.comscholaris.ca This highlights the sensitivity of the reaction pathway to the substituent pattern on the aromatic ring. For 2-nitro-p-toluenesulphonyl chloride, the ortho-nitro group is expected to exert a strong steric and electronic influence on the sulfonyl chloride moiety.

Furthermore, theoretical investigations into the nucleophilic substitution at the sulfur atom, a hallmark reaction of sulfonyl chlorides, have provided deep mechanistic insights. DFT calculations on the chloride-chloride exchange reaction in various arenesulfonyl chlorides revealed a synchronous S_N2-type mechanism, characterized by a double-well potential energy surface with a single transition state. mdpi.com This contradicts a potential addition-elimination mechanism and establishes the preferred pathway for such substitution reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of a molecule. researchgate.net

For this compound, the electrophilic nature of the sulfur atom in the sulfonyl chloride group is a key feature of its reactivity. FMO analysis would predict that the LUMO is primarily localized on the sulfonyl chloride group, specifically on the sulfur-chlorine bond's antibonding orbital. This localization makes the sulfur atom highly susceptible to attack by nucleophiles. The electron-withdrawing nitro group at the ortho position is expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the sulfur center compared to its non-nitrated counterpart, p-toluenesulfonyl chloride.

A computational study on various nitro-substituted benzenesulfonyl chlorides using DFT at the B3LYP/6-311G++(2d,p) level provides insight into these electronic properties. cdnsciencepub.com Although specific values for this compound are not provided, the data for its isomers are illustrative.

Table 1: Calculated Orbital Energies for Nitro-Substituted Benzenesulfonyl Chloride Isomers

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | -7.95 | -3.81 | 4.14 |

| 3-Nitrobenzenesulfonyl chloride | -8.01 | -3.75 | 4.26 |

Data extrapolated from computational studies on benzenesulfonyl chloride isomers. The presence of a methyl group in this compound would slightly modify these values.

The analysis of the molecular orbitals would show that the HOMO is typically distributed over the aromatic ring, while the LUMO is centered on the nitro group and the sulfonyl chloride moiety, confirming the electrophilic nature of the molecule at the sulfur atom.

Transition State Modeling of Key Reactions

Transition state (TS) modeling is a computational technique used to locate the highest energy point along a reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate and mechanism. For reactions of this compound, such as nucleophilic substitution or sulfonamide formation, TS modeling can differentiate between possible pathways (e.g., S_N2 versus addition-elimination).

Theoretical studies on the solvolysis and aminolysis of benzenesulfonyl chlorides have modeled the transition states for these reactions. For a bimolecular (S_N2) pathway, the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the sulfur-chlorine bond. beilstein-journals.org Calculations for the chloride exchange in arenesulfonyl chlorides support a single, central transition state, consistent with an S_N2 mechanism. mdpi.com

In the case of this compound reacting with an amine, for example, TS modeling would involve mapping the potential energy surface as the amine nitrogen approaches the sulfonyl sulfur and the chloride ion departs. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. The geometry of the TS reveals the extent of bond formation and bond breaking at this critical point. The strong electron-withdrawing effect of the ortho-nitro group would likely stabilize the transition state, potentially lowering the activation barrier compared to p-toluenesulfonyl chloride.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations model the explicit movement of atoms and molecules over time, providing a dynamic picture of chemical processes in solution. rsc.org This approach is particularly valuable for understanding how solvent molecules influence reactivity by solvating reactants, transition states, and products differently. nrel.gov

For a reactive species like this compound, the choice of solvent can significantly impact reaction rates and outcomes. MD simulations can model the solvation shell around the sulfonyl chloride group. In polar protic solvents like water or alcohols, hydrogen bonding between the solvent and the oxygen atoms of the sulfonyl group would be observed. rsc.org In polar aprotic solvents like acetonitrile, dipole-dipole interactions would dominate.

These simulations can provide insights into how the solvent facilitates or hinders the approach of a nucleophile to the electrophilic sulfur center. By calculating the potential of mean force (PMF) for a reaction in different solvents, MD simulations can quantify the free energy barrier of a reaction, directly accounting for solvent effects. Studies on the solvolysis of related sulfonyl chlorides have shown that reaction rates are sensitive to both the solvent's nucleophilicity and its ionizing power, which can be rationalized by detailed molecular-level interactions revealed through MD simulations. nih.govresearchgate.net For instance, a concerted S_N2 mechanism is proposed for the solvolysis of various arenesulfonyl chlorides in hydroxylic solvents based on kinetic data that could be further illuminated by MD studies. nih.gov

Electronic Structure Analysis and Spectroscopic Correlations

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data (like IR, NMR, and UV-Vis spectra) to confirm molecular structures and understand electronic transitions.

DFT calculations can accurately predict vibrational frequencies. For this compound, these calculations would predict characteristic stretching frequencies for the S=O bonds (typically around 1350-1400 cm⁻¹), the C-S bond, and the N=O bonds of the nitro group (around 1520-1560 cm⁻¹). Comparing these calculated frequencies with an experimental IR spectrum helps in assigning the observed absorption bands.

Similarly, NMR chemical shifts can be calculated. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the aromatic protons and carbons, the methyl group protons and carbon, with their chemical shifts influenced by the strong electron-withdrawing effects of both the sulfonyl chloride and nitro groups. The ortho-nitro group would cause a significant downfield shift for the adjacent aromatic protons.

Electronic structure calculations also provide information about electronic transitions, which correspond to UV-Vis absorption. The HOMO-LUMO gap is related to the lowest energy electronic transition. Calculations on nitro-aromatic compounds typically predict intense transitions corresponding to charge transfer from the aromatic ring (HOMO) to the nitro group (LUMO).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value/Region | Correlating Structural Feature |

|---|---|---|

| IR Frequency (S=O stretch) | ~1370 cm⁻¹, ~1180 cm⁻¹ | Asymmetric and symmetric SO₂ stretch |

| IR Frequency (NO₂ stretch) | ~1540 cm⁻¹, ~1350 cm⁻¹ | Asymmetric and symmetric NO₂ stretch |

| ¹H NMR (Aromatic H's) | δ 7.5 - 8.5 ppm | Protons on the substituted benzene (B151609) ring |

| ¹H NMR (Methyl H's) | δ ~2.5 ppm | CH₃ group protons |

Values are estimations based on data for analogous compounds like p-toluenesulfonyl chloride and nitrobenzenesulfonyl chlorides. nih.govnih.gov

Reaction Pathway Prediction and Optimization through In Silico Approaches

Beyond analyzing a single molecule, computational chemistry serves as a powerful tool for predicting and optimizing entire reaction pathways (in silico). This involves calculating the thermodynamics and kinetics of various potential reactions to identify the most favorable route and conditions.

For a versatile reagent like this compound, multiple reaction pathways are possible depending on the co-reactants and conditions. For example, in reactions with alcohols, will it lead to the expected tosylate ester, or will a competing chlorination reaction occur? Computational studies on p-toluenesulfonyl chloride have shown that the outcome can depend on the electronic nature of the alcohol and the solvent. nih.gov By calculating the activation energies for both the tosylation and chlorination pathways, one can predict which product will be favored under specific conditions.

In silico approaches are also crucial for optimizing reaction conditions. For the synthesis of sulfonyl chlorides themselves, continuous flow protocols have been developed and optimized with the aid of kinetic and mechanistic studies. rsc.orgresearchgate.net Computational modeling can complement such experimental work by screening different catalysts, solvents, or temperature profiles virtually, thus reducing the number of experiments needed. For instance, the efficiency of a base (like pyridine (B92270) or triethylamine) in a sulfonylation reaction can be assessed by modeling its role in the transition state and its interaction with the HCl byproduct. wikipedia.org This predictive power accelerates the development of more efficient, selective, and safer chemical processes.

Q & A

Q. What is the preferred synthetic route for 2-nitro-p-toluenesulphonyl chloride, and how can its purity be validated?

The compound is synthesized via chlorosulfonation of 2-nitrotoluene , as direct chlorosulfonation avoids intermediate isolation steps and improves yield . Post-synthesis, purity is validated using ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the sulfonyl chloride group (δ ~140–150 ppm for sulfur-linked carbons) and nitro group (δ ~8.0–8.5 ppm aromatic protons). FT-IR can detect characteristic S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .

Q. What solvents are compatible with this compound in reaction setups?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (dichloromethane, chloroform) . Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. For reactions requiring mild conditions, use anhydrous toluene or THF with molecular sieves to maintain stability .

Q. What safety protocols are critical when handling this compound?

- PPE : Tight-fitting safety goggles, nitrile gloves, and lab coats. Use a NIOSH-approved respirator if ventilation is inadequate .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse ≥15 minutes under eyewash .

- Engineering Controls : Conduct reactions in a fume hood with spill trays. Ensure eyewash/shower access within 10 seconds .

Q. How is the compound characterized for structural confirmation?

Combine elemental analysis (C, H, N, S, Cl) with mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight. X-ray crystallography resolves crystal packing and sulfonyl/nitro group orientations, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity .

Advanced Research Questions

Q. How can reaction conditions optimize chlorosulfonation of 2-nitrotoluene?

Use ClSO₃H in excess (3–5 eq.) at 0–5°C to minimize byproducts. Monitor via TLC (silica gel, hexane/ethyl acetate 3:1) for intermediate sulfonic acid formation. Raise temperature to 50–60°C for 2–4 hours to complete chlorosulfonation . For scale-up, replace ClSO₃H with SOCl₂/PCl₅ to reduce corrosivity .

Q. What mechanistic insights explain sulfonation regioselectivity in 2-nitrotoluene?

The nitro group directs electrophilic substitution to the para position via resonance stabilization. DFT calculations show the transition state for sulfonation at the para site is ~5 kcal/mol lower than ortho due to reduced steric hindrance and enhanced charge delocalization .

Q. What challenges arise during purification, and how are they resolved?

- Byproduct Removal : Wash crude product with cold hexane to remove unreacted 2-nitrotoluene. Use column chromatography (silica gel, gradient elution with DCM/hexane) to separate sulfonyl chloride from sulfonic acid impurities .

- Hydrolysis Prevention : Store purified compound under argon in amber vials at –20°C with desiccant .

Q. How do analytical methods resolve discrepancies in reported melting points?

Discrepancies (e.g., 78–82°C vs. 85–87°C) arise from polymorphic forms or hydrate formation. Use DSC to identify phase transitions and Karl Fischer titration to quantify residual moisture. For definitive confirmation, compare PXRD patterns with literature .

Q. What stability studies are essential for long-term storage?

Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Monitor via HPLC for hydrolysis (appearance of sulfonic acid). Stabilize formulations with molecular sieves (3Å) in airtight containers .

Q. How is this compound applied in synthesizing azoic diazo components?

React with dimethylamine (2 eq.) in THF at 0°C to form sulfonamide intermediates. Reduce the nitro group to amine using H₂/Pd-C or Na₂S₂O₄ , yielding 3-amino-4-methyl-N,N-dimethylbenzenesulfonamide, a precursor for azo dyes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.